molecular formula C16H25NO5S B6304775 (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-L-Pro(4,4-Me2)-OEt.TosOH) CAS No. 1965305-31-0

(S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-L-Pro(4,4-Me2)-OEt.TosOH)

Cat. No. B6304775
CAS RN: 1965305-31-0
M. Wt: 343.4 g/mol
InChI Key: XIHCFWWDAGXFDM-FJXQXJEOSA-N
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Description

(S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-L-Pro(4,4-Me2)-OEt.TosOH) is a useful research compound. Its molecular formula is C16H25NO5S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-L-Pro(4,4-Me2)-OEt.TosOH) is 343.14534407 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-L-Pro(4,4-Me2)-OEt.TosOH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate (H-L-Pro(4,4-Me2)-OEt.TosOH) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Leaving Group in Nucleophilic Substitution Reactions

Tosylates, including (S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate, are excellent leaving groups in nucleophilic substitution reactions . This is due to resonance delocalization of the developing negative charge on the leaving oxygen .

Conversion of Alcohols to Tosylates

The hydroxyl group of alcohols can be converted to a tosylate ester, an excellent leaving group . The tosylate ester undergoes subsequent reactions (typically S N 1 or S N 2) as part of a multiple step synthesis .

Synthesis of Isopentenyl Diphosphate

The laboratory synthesis of isopentenyl diphosphate, the ‘building block’ molecule used by nature for the construction of isoprenoid molecules such as cholesterol and β-carotene, was accomplished by first converting the alcohol into an organic tosylate . Then, the tosylate group was displaced with an inorganic pyrophosphate nucleophile .

Retention of Configuration at Electrophilic Carbon

Conversion of an alcohol to a tosylate or mesylate proceeds with retention of configuration at the electrophilic carbon . This is a significant advantage in reactions where the maintenance of stereochemistry is crucial.

Conversion of Alcohols into Good Leaving Groups

Alcohols can be converted into good leaving groups through conversion to a sulfonate group such as p-toluenesulfonyl (“tosyl”, abbreviated Ts) or methanesulfonyl (“mesyl”, abbreviated Ms) . Installing these groups does not affect the stereochemistry of the alcohol .

Participation in Substitution and Elimination Reactions

The OTs and OMs groups, derived from alcohols, can participate in substitution and elimination reactions . This expands the range of reactions that these compounds can participate in, making them versatile intermediates in organic synthesis.

Mechanism of Action

Target of Action

It’s known that tosylates, in general, are excellent leaving groups in nucleophilic substitution reactions . This suggests that the compound could potentially interact with a variety of biological targets, depending on the specific context and environment.

Mode of Action

The compound, being an ester, can undergo hydrolysis to yield a carboxylic acid and an alcohol . The tosylate group, due to its excellent leaving group properties, can participate in nucleophilic substitution reactions . This means that the compound can interact with its targets by substituting the tosylate group with a nucleophile present in the biological system.

Pharmacokinetics

It’s known that the tosylate group can improve the leaving group ability of alcohols, which can influence the compound’s absorption, distribution, metabolism, and excretion (adme) properties .

properties

IUPAC Name

ethyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.C7H8O3S/c1-4-12-8(11)7-5-9(2,3)6-10-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,10H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHCFWWDAGXFDM-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate

CAS RN

1965305-31-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965305-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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